molecular formula C18H14N4O2 B14459591 3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one CAS No. 66895-45-2

3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one

Cat. No.: B14459591
CAS No.: 66895-45-2
M. Wt: 318.3 g/mol
InChI Key: VVEDSZNEMPMESL-UHFFFAOYSA-N
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Description

3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one is a complex organic compound that features a quinoxaline core linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of a quinoxaline derivative with a pyrazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can lead to more saturated compounds .

Scientific Research Applications

3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one is unique due to its specific combination of a quinoxaline core and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

CAS No.

66895-45-2

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

3-[5-(hydroxymethyl)-1-phenylpyrazol-3-yl]-1H-quinoxalin-2-one

InChI

InChI=1S/C18H14N4O2/c23-11-13-10-16(21-22(13)12-6-2-1-3-7-12)17-18(24)20-15-9-5-4-8-14(15)19-17/h1-10,23H,11H2,(H,20,24)

InChI Key

VVEDSZNEMPMESL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=NC4=CC=CC=C4NC3=O)CO

Origin of Product

United States

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